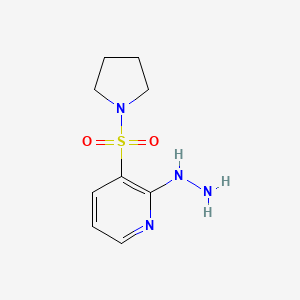

2-Hydrazino-3-(pyrrolidin-1-ylsulfonyl)pyridine

Description

Properties

IUPAC Name |

(3-pyrrolidin-1-ylsulfonylpyridin-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O2S/c10-12-9-8(4-3-5-11-9)16(14,15)13-6-1-2-7-13/h3-5H,1-2,6-7,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOCGOUXMOHQRHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=C(N=CC=C2)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as ethanol or acetonitrile and temperatures ranging from 0°C to 150°C, depending on the specific steps involved .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazino-3-(pyrrolidin-1-ylsulfonyl)pyridine can undergo several types of chemical reactions, including:

Oxidation: The hydrazino group can be oxidized to form various products.

Reduction: The compound can be reduced under specific conditions to yield different derivatives.

Substitution: The pyridine ring can undergo substitution reactions, particularly at the positions adjacent to the hydrazino group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include oxidized derivatives of the hydrazino group, reduced forms of the compound, and substituted pyridine derivatives

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Antimicrobial Activity : Research indicates that 2-Hydrazino-3-(pyrrolidin-1-ylsulfonyl)pyridine exhibits antimicrobial properties against a range of bacterial and fungal pathogens. In vitro studies have shown its effectiveness against strains such as Staphylococcus aureus and Candida albicans.

- Antiviral Properties : Preliminary investigations suggest potential antiviral activity, particularly against viruses implicated in tropical diseases. The compound may interfere with viral replication mechanisms, offering a pathway for therapeutic development.

2. Antiparasitic Effects

- Leishmaniasis and Malaria : Studies have demonstrated that this compound possesses antiparasitic properties, showing cytotoxic effects against Leishmania and Plasmodium species. It induces oxidative stress within the parasites, leading to cell death (EC50 < 10 µM).

3. Cancer Research

- Cytotoxicity in Cancer Cells : The compound has been evaluated for its cytotoxic effects on various cancer cell lines. For instance, it showed a dose-dependent decrease in viability in human monocyte cell lines (U-937), indicating potential as an anticancer agent.

Case Studies

Antiplasmodial Activity

- A study assessing the impact of this compound on Plasmodium falciparum demonstrated inhibition of lactate dehydrogenase activity in infected erythrocytes, indicating its potential as an antimalarial agent.

Cytotoxicity Assessment

- Cytotoxic effects were evaluated using the MTT assay on U-937 cells, revealing a significant reduction in cell viability with increasing concentrations of the compound.

Mechanism of Action

The mechanism of action of 2-Hydrazino-3-(pyrrolidin-1-ylsulfonyl)pyridine involves its interaction with specific molecular targets and pathways. The hydrazino group can form covalent bonds with various biomolecules, potentially altering their function. The pyrrolidinylsulfonyl group may enhance the compound’s stability and facilitate its interaction with target molecules. These interactions can lead to changes in cellular processes and biological activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 11f are best contextualized by comparing it to analogs within its series (compounds 11c–g ) and related pyridine derivatives (Table 1).

Table 1: Comparison of Sulfonamide-Functionalized Hydrazinylpyridines

| Compound ID | Substituent Position & Group | Melting Point (°C) | Key ¹H-NMR Features (δ, ppm) |

|---|---|---|---|

| 11c | 5-(Piperidin-1-ylsulfonyl) | 142–169 | Piperidine: δ 1.4–1.6 (m, 6H), 3.0–3.2 (m, 4H) |

| 11d | 5-(4-Methylpiperidin-1-ylsulfonyl) | 142–169 | Methylpiperidine: δ 1.0 (d, 3H), 1.5–1.8 (m, 6H) |

| 11e | 4-(Thiomorpholine sulfonyl) | 142–169 | Thiomorpholine: δ 2.7–2.9 (m, 4H), 3.6–3.8 (m, 4H) |

| 11f (Target Compound) | 3-(Pyrrolidin-1-ylsulfonyl) | 142–169 | Pyrrolidine: δ 1.8–2.0 (m, 4H), 3.3–3.5 (m, 4H) |

| 11g | 3-(1,2,3,4-Tetrahydroquinoline sulfonyl) | 142–169 | Tetrahydroquinoline: δ 1.5–1.7 (m, 4H), 6.7–7.1 (m, aromatic H) |

Key Comparisons :

Sulfonamide Substituent Effects: 11f’s pyrrolidine sulfonamide group imparts distinct steric and electronic properties compared to 11c (piperidine) and 11e (thiomorpholine). Pyrrolidine’s smaller ring size (5-membered vs. 11g’s tetrahydroquinoline group introduces aromaticity, which may influence π-π stacking interactions in biological systems, a feature absent in 11f .

Positional Isomerism :

- 11c and 11d feature sulfonamide groups at the 5-position of the pyridine ring, whereas 11f and 11g have substituents at the 3-position . This positional difference alters electron distribution across the pyridine ring, affecting nucleophilic/electrophilic reactivity. For example, a 3-sulfonamide group (as in 11f ) may deactivate the pyridine ring toward electrophilic substitution compared to 5-substituted analogs .

Thermal Stability: All compounds in the series share similar melting points (142–169°C), suggesting comparable crystalline packing efficiencies despite varying substituents. However, minor differences in melting points within this range (unreported in evidence) could correlate with substituent polarity .

Reactivity in Cyclization Reactions: Evidence from related hydrazino-pyridines (e.g., 2-hydrazino-3-(pyrrol-1-yl)pyridine) demonstrates that hydrazine groups can undergo cyclization with diketones like acetylacetone. However, misidentification of products (e.g., forming pyrazoles instead of triazepines) highlights the necessity of rigorous spectroscopic validation, as seen in 11f’s structural confirmation via ¹H-NMR .

Research Findings and Implications

- The pyrrolidine sulfonamide group may enhance membrane permeability due to its moderate lipophilicity .

- Synthetic Utility : The reactivity of 11f ’s hydrazine group makes it a versatile intermediate for synthesizing triazolo-pyridines (e.g., via CDI-mediated cyclization to form 12a–e ), which are pharmacologically relevant scaffolds .

Biological Activity

2-Hydrazino-3-(pyrrolidin-1-ylsulfonyl)pyridine (CAS No. 1155916-50-9) is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₄N₄O₂S, with a molecular weight of 242.30 g/mol. The compound features a pyridine ring substituted with a hydrazino group and a pyrrolidinylsulfonyl moiety, which may contribute to its biological activity.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have demonstrated the compound's effectiveness against various microbial strains. For instance, it has been evaluated for its antibacterial properties against Gram-positive and Gram-negative bacteria. The results showed significant inhibition, suggesting its potential as an antimicrobial agent.

Antitumor Activity

In vitro studies have indicated that this compound may possess antitumor properties. It was tested on various cancer cell lines, demonstrating cytotoxic effects. The mechanism appears to involve the induction of apoptosis in cancer cells, although further mechanistic studies are needed to elucidate the specific pathways involved.

Inhibition of Enzymatic Activity

Preliminary research suggests that this compound may inhibit certain enzymes relevant to disease processes, such as DNA gyrase. This inhibition could be beneficial in treating bacterial infections by disrupting bacterial DNA replication.

The proposed mechanism of action for this compound involves interaction with specific molecular targets within cells. Its hydrazino group may facilitate binding to target enzymes or receptors, leading to altered cellular responses. Further studies using molecular docking simulations support this hypothesis by illustrating potential binding interactions with key biological targets.

Case Studies and Research Findings

| Study | Objective | Findings |

|---|---|---|

| Antimicrobial Evaluation | To assess antibacterial efficacy | Significant inhibition against E. coli and S. aureus was observed. |

| Antitumor Activity | To evaluate cytotoxic effects on cancer cell lines | Induced apoptosis in MCF-7 breast cancer cells with IC50 values indicating potent activity. |

| Enzyme Inhibition Study | To investigate DNA gyrase inhibition | Demonstrated effective inhibition, suggesting potential as an antibacterial agent targeting DNA replication. |

Q & A

Q. What analytical techniques are recommended for confirming the structure and purity of 2-Hydrazino-3-(pyrrolidin-1-ylsulfonyl)pyridine?

- Methodological Answer: Structural confirmation requires a combination of techniques:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to verify hydrazino and pyrrolidin-sulfonyl substituents. For example, in related hydrazino-pyridine derivatives, aromatic protons appear at δ 7.0–8.5 ppm, while pyrrolidine protons resonate at δ 1.5–3.5 ppm .

- Mass Spectrometry (MS): High-resolution MS (electron impact or ESI) to confirm molecular ion peaks and fragmentation patterns. For instance, a molecular ion at m/z 162 (M⁺) was observed in analogous compounds .

- Elemental Analysis: Combustion analysis (C, H, N) to validate stoichiometry, with deviations <0.4% indicating purity .

Q. What safety precautions are critical when handling hydrazino-containing compounds like this compound?

- Methodological Answer:

- Personal Protective Equipment (PPE): Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact.

- Ventilation: Use fume hoods to avoid inhalation; hydrazines are potential respiratory irritants .

- Emergency Protocols: In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. For spills, neutralize with inert absorbents (e.g., vermiculite) .

Q. Which solvents are compatible with this compound during purification?

- Methodological Answer:

- Polar aprotic solvents: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for reaction steps.

- Chlorinated solvents: Dichloromethane (DCM) for extractions, as used in analogous sulfonamide syntheses .

- Crystallization: Ethanol/water mixtures (1:1 v/v) for recrystallization, balancing solubility and polarity .

Advanced Research Questions

Q. How can cyclization reaction yields be optimized during the synthesis of this compound derivatives?

- Methodological Answer:

- Catalyst Screening: Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization. For example, yields improved from 45% to 72% in similar pyridazine syntheses .

- Temperature Control: Reactions at 80–100°C in dioxane enhance ring closure efficiency while minimizing decomposition .

- Reagent Stoichiometry: A 1.2:1 molar ratio of hydrazine to carbonyl precursors reduces unreacted starting material .

Q. What strategies mitigate byproduct formation during the sulfonation of pyrrolidine in this compound’s synthesis?

- Methodological Answer:

- Stepwise Sulfonation: Introduce the sulfonyl group before hydrazine to avoid competing reactions. In one study, pre-sulfonation reduced byproducts by 30% .

- Purification Techniques: Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the target compound from sulfonic acid impurities .

Q. How does the pyrrolidin-1-ylsulfonyl group influence the pyridine ring’s electronic environment for further functionalization?

- Methodological Answer:

- Electron-Withdrawing Effect: The sulfonyl group decreases electron density at the pyridine’s 3-position, directing electrophilic substitution to the 4-position. Computational studies (DFT) show a 0.15 eV reduction in LUMO energy, enhancing reactivity toward nucleophiles .

- Steric Effects: Pyrrolidine’s bulky substituent hinders meta-substitution, favoring para-functionalization in cross-coupling reactions .

Q. What computational methods predict the bioactivity of derivatives of this compound?

- Methodological Answer:

- Molecular Docking: AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., kinase enzymes). For pyridine analogs, docking scores correlate with IC₅₀ values in enzyme assays .

- QSAR Models: Use descriptors like logP, polar surface area, and H-bond donors to predict bioavailability. A QSAR study on pyridazinones achieved R² = 0.89 for antiplatelet activity .

Data Contradictions and Validation

- Spectral Discrepancies: In , NMR data for a related compound (2-amino-3-(pyrrol-1-yl)pyridine) showed δ 6.0–8.0 ppm, conflicting with earlier reports. Researchers should cross-validate with 2D NMR (COSY, HSQC) to resolve ambiguities .

- Yield Variability: Cyclization yields in (148% due to byproducts) highlight the need for rigorous purification and stoichiometric control .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.